1-(1-Methylimidazolidin-2-ylidene)propan-2-one
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Overview
Description
1-(1-Methylimidazolidin-2-ylidene)propan-2-one is a heterocyclic compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol It belongs to the class of imidazolidines and is characterized by the presence of a ketone functional group
Preparation Methods
The synthesis of 1-(1-Methylimidazolidin-2-ylidene)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of 1-methylimidazolidine with acetone in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(1-Methylimidazolidin-2-ylidene)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Methylimidazolidin-2-ylidene)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Methylimidazolidin-2-ylidene)propan-2-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activities, disruption of microbial cell walls, or inhibition of specific biochemical pathways .
Comparison with Similar Compounds
1-(1-Methylimidazolidin-2-ylidene)propan-2-one can be compared with other similar compounds, such as:
1-(1-Methylimidazolidin-2-ylidene)ethanone: This compound has a similar structure but with a different alkyl group attached to the imidazolidine ring.
1-(1-Methylimidazolidin-2-ylidene)butan-2-one: This compound has a longer alkyl chain, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(1Z)-1-(1-methylimidazolidin-2-ylidene)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(10)5-7-8-3-4-9(7)2/h5,8H,3-4H2,1-2H3/b7-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBMSLYJKPYNKY-ALCCZGGFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1NCCN1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C\1/NCCN1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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